1-(2,5-Dichlorophenyl)-4-(phenylsulfonyl)piperazine
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Overview
Description
1-(2,5-Dichlorophenyl)-4-(phenylsulfonyl)piperazine is a chemical compound known for its unique structure and properties It consists of a piperazine ring substituted with a 2,5-dichlorophenyl group and a phenylsulfonyl group
Preparation Methods
The synthesis of 1-(2,5-Dichlorophenyl)-4-(phenylsulfonyl)piperazine typically involves the reaction of 2,5-dichlorophenylamine with phenylsulfonyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 2,5-dichlorophenylamine attacks the sulfonyl chloride, forming the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(2,5-Dichlorophenyl)-4-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1-(2,5-Dichlorophenyl)-4-(phenylsulfonyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)-4-(phenylsulfonyl)piperazine can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)-4-(phenylsulfonyl)piperazine: Similar structure but with chlorine atoms at different positions on the phenyl ring, leading to different chemical and biological properties.
1-(2,5-Dichlorophenyl)-4-(methylsulfonyl)piperazine: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group, affecting its reactivity and applications.
1-(2,5-Dichlorophenyl)-4-(phenylthio)piperazine:
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on the compound’s properties and applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2S/c17-13-6-7-15(18)16(12-13)19-8-10-20(11-9-19)23(21,22)14-4-2-1-3-5-14/h1-7,12H,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRJRWIYCPLCAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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